

# Spectroscopic Data for 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	3-(Ethylcarbamoyl)-5-nitrophenylboronic acid
Cat. No.:	B1418644

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## Introduction

**3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** is a bespoke chemical entity of significant interest within contemporary drug discovery and synthetic chemistry. Its unique trifunctional architecture, featuring a boronic acid moiety, a nitro group, and an ethylamide, presents a versatile scaffold for the development of targeted therapeutics and specialized chemical probes. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a characteristic leveraged in sensors for saccharides and in the design of enzyme inhibitors. The nitro group, a potent electron-withdrawing group, modulates the electronic properties of the phenyl ring and can serve as a handle for further chemical transformations. The ethylcarbamoyl group provides a point for hydrogen bonding interactions, influencing the compound's solubility and its binding affinity with biological targets.

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid**. As experimentally derived spectra for this specific compound are not widely published, this guide will present predicted data based on established principles of spectroscopy and analysis of structurally analogous compounds. Detailed, field-proven protocols for acquiring such data are also provided to ensure that researchers can validate these predictions and further characterize this compound of interest.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. The following sections detail the predicted  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{11}\text{B}$  NMR spectra for **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid**, along with the rationale for these predictions and protocols for data acquisition.

## Predicted $^1\text{H}$ NMR Spectral Data

The predicted  $^1\text{H}$  NMR spectrum of **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** in a solvent such as DMSO-d<sub>6</sub> is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, the amide proton, and the boronic acid protons.

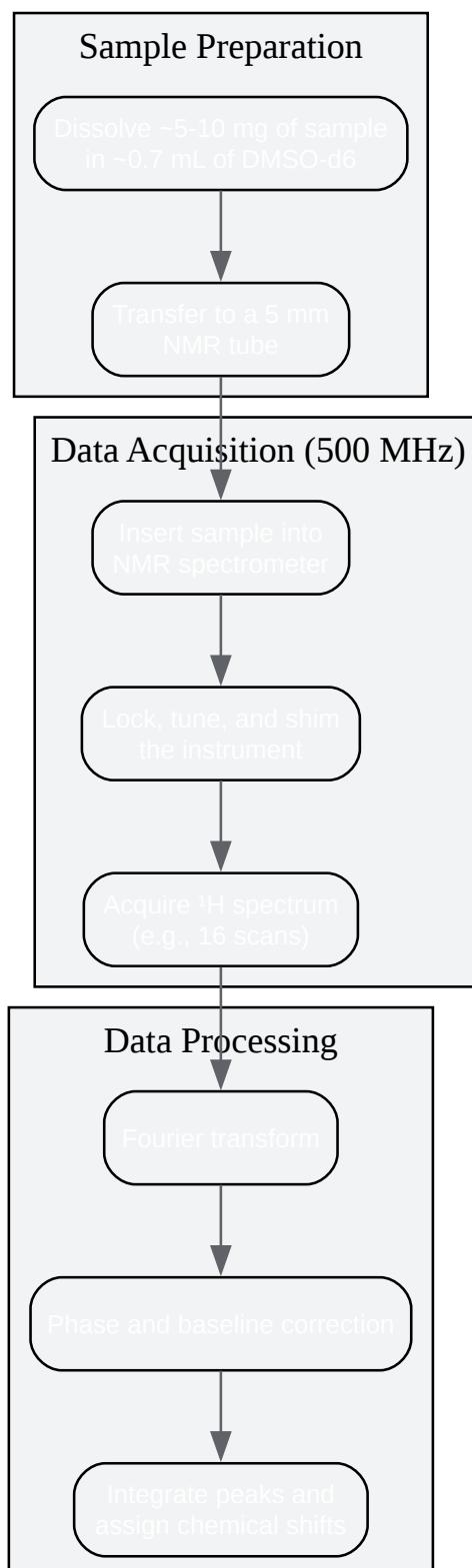
Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** in DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Rationale
~8.60	t, $J \approx 1.5$ Hz	1H	Ar-H (H-4)	Deshielded due to the anisotropic effect of the two adjacent electron-withdrawing groups (nitro and carbamoyl). The meta-coupling to H-2 and H-6 results in a triplet.
~8.45	t, $J \approx 1.5$ Hz	1H	Ar-H (H-6)	Similar electronic environment to H-4, leading to a downfield shift. Meta-coupling to H-2 and H-4.
~8.20	t, $J \approx 1.5$ Hz	1H	Ar-H (H-2)	Slightly upfield compared to H-4 and H-6 due to being meta to the nitro group. Meta-coupling to H-4 and H-6.
~8.50	t, $J \approx 5.5$ Hz	1H	N-H	The amide proton is expected to be a broad triplet due to coupling with the adjacent $\text{CH}_2$ group. Its chemical shift

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				can be variable and is dependent on concentration and temperature.
~3.30	q, $J \approx 7.2$ Hz	2H	-CH <sub>2</sub> -	The methylene protons are adjacent to the amide nitrogen and are split into a quartet by the neighboring methyl protons.
~1.15	t, $J \approx 7.2$ Hz	3H	-CH <sub>3</sub>	The terminal methyl protons are split into a triplet by the adjacent methylene protons.
~8.10	br s	2H	B(OH) <sub>2</sub>	The protons of the boronic acid hydroxyl groups are typically broad and their chemical shift is highly dependent on solvent, concentration, and water content.

Diagram 1:  $^1\text{H}$  NMR Acquisition Workflow



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A generalized workflow for acquiring a <sup>1</sup>H NMR spectrum.

## Predicted $^{13}\text{C}$ NMR Spectral Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** in  $\text{DMSO-d}_6$

Chemical Shift ( $\delta$ ) ppm	Assignment	Rationale
~165	C=O	The carbonyl carbon of the amide is expected at a characteristic downfield position.
~148	Ar-C-NO <sub>2</sub>	The carbon atom attached to the nitro group is significantly deshielded.
~138	Ar-C-B(OH) <sub>2</sub>	The carbon bearing the boronic acid group will be broad due to quadrupolar relaxation of the boron nucleus.
~135	Ar-C-CONH	The carbon attached to the carbamoyl group.
~130	Ar-C-H	Aromatic methine carbon.
~125	Ar-C-H	Aromatic methine carbon.
~120	Ar-C-H	Aromatic methine carbon.
~34	-CH <sub>2</sub> -	The methylene carbon of the ethyl group.
~15	-CH <sub>3</sub>	The methyl carbon of the ethyl group.

## Predicted $^{11}\text{B}$ NMR Spectral Data

<sup>11</sup>B NMR is a valuable tool for characterizing boron-containing compounds.

- Expected Chemical Shift: For a trigonal boronic acid, a broad signal is expected in the range of  $\delta$  28-34 ppm. The broadness is due to the quadrupolar nature of the <sup>11</sup>B nucleus.

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid**.
  - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The use of DMSO-d<sub>6</sub> is recommended due to the good solubility of many boronic acids and the ability to observe exchangeable protons (NH and OH).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Use a 400 MHz or higher field NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Tune and shim the probe to achieve optimal resolution.
  - Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typically sufficient.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak of DMSO-d<sub>6</sub> at  $\delta$  2.50 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Use a proton-decoupled pulse sequence.
  - A larger number of scans (e.g., 1024 or more) will be required compared to <sup>1</sup>H NMR due to the low natural abundance of <sup>13</sup>C.

- A spectral width of 0 to 200 ppm is appropriate.
- Reference the spectrum to the solvent peak of DMSO-d<sub>6</sub> at  $\delta$  39.52 ppm.
- <sup>11</sup>B NMR Acquisition:
  - Use a broadband probe tuned to the <sup>11</sup>B frequency.
  - A spectral width of 100 to -100 ppm is suitable.
  - Reference the spectrum to an external standard of BF<sub>3</sub>·OEt<sub>2</sub> at  $\delta$  0.0 ppm.

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

## Predicted Mass Spectrometry Data

The molecular formula of **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** is C<sub>9</sub>H<sub>11</sub>BN<sub>2</sub>O<sub>5</sub>, with a monoisotopic mass of 238.0709 g/mol .

Table 3: Predicted m/z Values for Molecular Ions

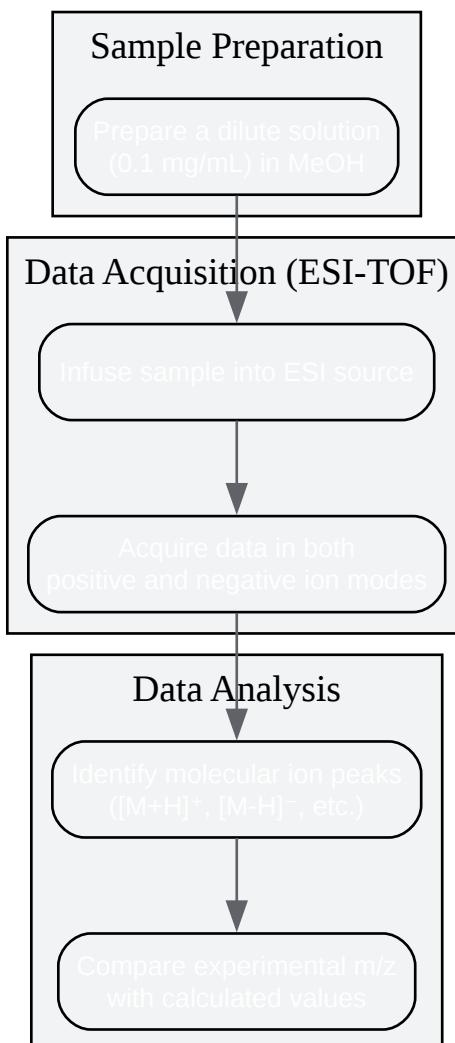
Ion	Calculated m/z	Ionization Mode
[M+H] <sup>+</sup>	239.0782	ESI+
[M+Na] <sup>+</sup>	261.0601	ESI+
[M-H] <sup>-</sup>	237.0636	ESI-

## Experimental Protocol for Mass Spectrometry

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Data Acquisition (Electrospray Ionization - ESI):
  - Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) for accurate mass measurements.
  - Infuse the sample solution directly into the ESI source.
  - Acquire spectra in both positive and negative ion modes.
  - Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.
  - Scan a mass range of  $m/z$  50-500.

Diagram 2: Mass Spectrometry Analysis Workflow



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A streamlined workflow for obtaining a mass spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Predicted Infrared Spectral Data

Table 4: Predicted Characteristic IR Absorption Bands

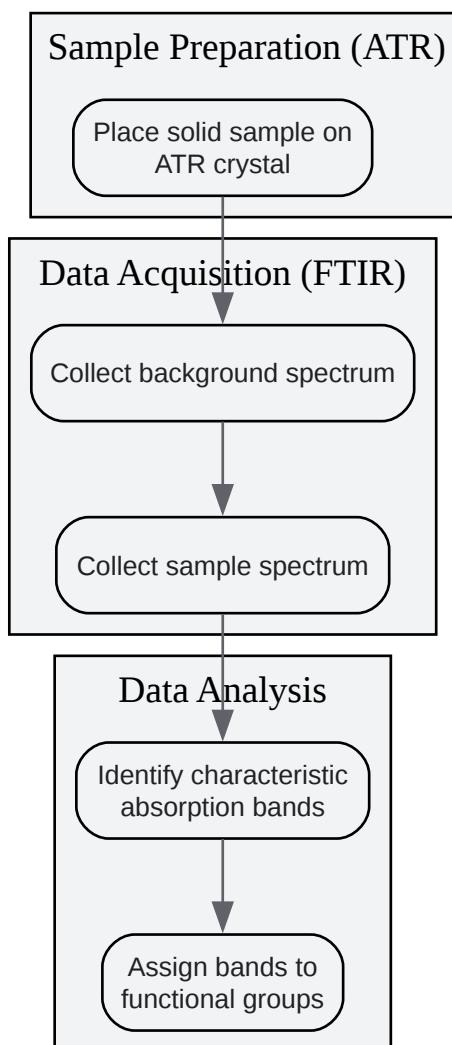
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (boronic acid, likely hydrogen-bonded)
~3300	Medium	N-H stretch (amide)
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (-CH <sub>2</sub> -, -CH <sub>3</sub> )
~1660	Strong	C=O stretch (Amide I band)
~1580	Strong	N-H bend (Amide II band)
1530 & 1350	Strong	Asymmetric and symmetric NO <sub>2</sub> stretch
~1400	Strong	B-O stretch
~1300	Medium	C-N stretch
~730	Strong	C-B stretch

## Experimental Protocol for IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean.
  - Place a small amount of the solid **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** onto the crystal.
  - Apply pressure with the instrument's anvil to ensure good contact.
- Data Acquisition:
  - Use a Fourier Transform Infrared (FTIR) spectrometer.
  - Collect a background spectrum of the empty ATR crystal.

- Collect the sample spectrum.
- A typical spectral range is 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Diagram 3: IR Spectroscopy Workflow



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A simple workflow for ATR-FTIR analysis.

## UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Nitrophenyl compounds typically exhibit strong UV-Vis absorption.

## Predicted UV-Visible Spectral Data

- Expected Absorption: **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** is expected to have a maximum absorption ( $\lambda_{\text{max}}$ ) in the UV region, likely between 260-280 nm, due to the  $\pi \rightarrow \pi^*$  transitions of the substituted aromatic ring.
- pH Dependence: The  $\lambda_{\text{max}}$  may shift depending on the pH of the solution due to the ionization of the boronic acid group.
- Saccharide Interaction: Upon binding with diols (e.g., fructose or glucose), a change in the UV-Vis spectrum is anticipated. This is because the formation of the boronate ester alters the electronic structure of the chromophore. This property is the basis for the use of similar compounds as colorimetric sensors for saccharides.[\[1\]](#)

## Experimental Protocol for UV-Visible Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).
  - Prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
- Data Acquisition:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Use the same solvent for the blank as for the sample.
  - Scan the wavelength range from 200 to 600 nm.
  - Record the absorbance spectrum and identify the  $\lambda_{\text{max}}$ .

## Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and robust experimental protocols for the comprehensive characterization of **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid**. While the presented data is predictive, it is grounded in the fundamental principles of spectroscopic analysis and comparison with structurally related molecules. The provided methodologies offer a clear path for researchers to obtain and verify the empirical data, thereby confirming the structure and purity of this versatile chemical entity. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing research and development in medicinal chemistry and materials science.

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## References

- 1. The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)